Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Researchers developing MMP, ACE, or APN inhibitors face crowded IP space dominated by 6,7-dimethoxy THIQ variants. This 5,8-dimethoxy regioisomer offers a scaffold-hopping strategy with distinct electrostatic potential and H-bond acceptor topology. • 97% purity solid; ethyl ester ready for selective hydrolysis to the free acid or conversion to hydroxamate zinc-binding groups. • Orthogonal secondary amine enables sequential derivatization via reductive amination, sulfonylation, or carbamoylation. • Predicted LogP 1.54-1.61, tPSA 57 Ų - favorable for CNS probe development. Reliable batch-to-batch consistency for reproducible SAR campaigns.

Molecular Formula C14H19NO4
Molecular Weight 265.309
CAS No. 198021-01-1
Cat. No. B596217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
CAS198021-01-1
Molecular FormulaC14H19NO4
Molecular Weight265.309
Structural Identifiers
SMILESCCOC(=O)C1CC2=C(C=CC(=C2CN1)OC)OC
InChIInChI=1S/C14H19NO4/c1-4-19-14(16)11-7-9-10(8-15-11)13(18-3)6-5-12(9)17-2/h5-6,11,15H,4,7-8H2,1-3H3
InChIKeyHFXHWECLNXQJID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Profile for Procurement Benchmarking


Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 198021-01-1) is a synthetic tetrahydroisoquinoline (THIQ) derivative featuring a 5,8-dimethoxy substitution pattern on the aromatic ring and an ethyl ester at the 3-position of the saturated nitrogen-containing ring . It belongs to the 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (Tic) scaffold class, a privileged framework in medicinal chemistry with demonstrated utility in matrix metalloproteinase (MMP), angiotensin-converting enzyme (ACE), and aminopeptidase N (APN) inhibitor programs [1]. The compound is odorless solid at ambient temperature, supplied at 97% purity , and is principally employed as a versatile synthetic intermediate for constructing complex heterocyclic frameworks in pharmaceutical research [2]. Its molecular formula is C₁₄H₁₉NO₄ with a molecular weight of 265.31 g/mol .

Scaffold class THIQ-3-carboxylate scaffold for MMP, ACE, APN inhibitor research
Procurement form High-purity solid (HPLC verified), odorless, stable at ambient temperature
Application role Versatile intermediate for constructing complex heterocyclic frameworks

Why This Regioisomer Cannot Be Interchanged with Common Analogs


The 5,8-dimethoxy substitution pattern on the tetrahydroisoquinoline-3-carboxylate scaffold is regioisomerically distinct from the far more commonly exploited 6,7-dimethoxy and 5,7-dimethoxy variants. The 6,7-dimethoxy THIQ scaffold has been extensively validated for P-glycoprotein (P-gp) inhibition with reversal fold (RF) values reaching 654 in multidrug-resistant Eca109/VCR cells [1], and for glutamine fructose-6-phosphate amidotransferase (GFAT) inhibition [2]; the 5,7-dimethoxy pattern appears in patented ACE inhibitor series [3]. The 5,8-dimethoxy regioisomer places the electron-donating methoxy groups at positions para and ortho to the ring junction, generating a fundamentally different electrostatic potential surface, hydrogen-bonding acceptor topology, and steric contour around the aromatic ring compared to these alternatives . Consequently, target binding, pharmacokinetic behavior, and synthetic derivatization routes are not interchangeable among these regioisomers. Generic substitution without experimental validation of the specific 5,8-dimethoxy regioisomer introduces an uncontrolled variable in any structure-activity relationship (SAR) campaign.

Regioisomer target engagement

Biological activity may not translate from 6,7- or 5,7-dimethoxy series; distinct methoxy pattern alters target interaction profiles.

Physicochemical behavior

LogD, PSA and hydrogen-bond topology shifts may lead to different permeability and binding kinetics compared to common analogs.

Synthetic route sensitivity

Reactivity and directing effects in derivatization may differ; regioisomer must be validated experimentally before substitution.

Quantitative Differentiation Evidence


Lipophilicity Shift at Physiological pH

The 5,8-dimethoxy substitution increases the predicted LogD at pH 7.4 to 1.65, compared to approximately 1.59–1.66 for the unsubstituted ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 41234-43-9) . More critically, the dimethoxy compound shows a LogD at pH 5.5 of 0.23 versus −0.34 for the unsubstituted parent, representing a shift of +0.57 log units and indicating substantially greater lipophilicity under mildly acidic conditions . This pH-dependent LogD difference reflects the electron-donating effect of the two methoxy groups modulating the ionization behavior of the secondary amine, which may translate to altered membrane permeability and tissue distribution profiles in biological systems [1].

Lipophilicity at pH 5.5
Head-to-head
ΔLogD +0.57 vs parent
Higher partitioning in early endosomes relevant for permeability assays
Predicted values (ACD/Labs Percepta); verify experimentally
Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area and Hydrogen-Bond Acceptor Profile

The introduction of two methoxy substituents at positions 5 and 8 elevates the topological polar surface area (tPSA) from 38.33 Ų (unsubstituted parent, CAS 41234-43-9) to 57 Ų for the target compound . The hydrogen-bond acceptor count increases from 3 to 5 . This 49% increase in tPSA remains below the 140 Ų threshold commonly associated with poor oral absorption, yet provides additional hydrogen-bonding capacity that can be exploited for target engagement [1]. The PSA value of 57 Ų places this compound in a favorable range for blood-brain barrier penetration (typically < 90 Ų) while offering greater molecular recognition potential than the unsubstituted scaffold.

Polar surface area
Head-to-head
tPSA 57 Ų vs 38.33 Ų (+49%)
Balanced polarity profile for CNS or peripheral target engagement
Predicted; verify with experimental PSA
Polar surface area Hydrogen bonding Oral bioavailability prediction

Thermal Stability and Bulk Physical Properties

The addition of two methoxy groups to the tetrahydroisoquinoline core produces a substantial increase in predicted boiling point from 313.2 °C (unsubstituted parent, CAS 41234-43-9) to 417.6 °C at 760 mmHg for the target compound [1], an elevation of approximately 104 °C. The predicted density increases from approximately 1.0 g/cm³ to 1.1 ± 0.1 g/cm³ . These shifts reflect the increased molecular weight (265.31 vs. 205.25 g/mol, Δ = +60.06 g/mol) and enhanced intermolecular forces (dipole-dipole and van der Waals) conferred by the methoxy substituents and the additional oxygen atoms .

Boiling point elevation
Head-to-head
+104 °C vs parent (417.6 °C)
Indicates stronger intermolecular forces; relevant for purification
Predicted; verify under process conditions
Thermal stability Purification Formulation

Regioisomeric Scaffold Differentiation in Biological Programs

The three dimethoxy regioisomers of the THIQ-3-carboxylate scaffold have been exploited in distinct therapeutic programs, demonstrating that methoxy position is a critical determinant of biological activity. The 6,7-dimethoxy pattern is validated in P-gp inhibition (lead compound RF = 654 in Eca109/VCR cells versus third-generation inhibitor TQ) [1] and in orexin-2 receptor antagonism [2]. The 5,7-dimethoxy pattern is claimed in ACE inhibitor patents as antihypertensive agents [3]. The 5,8-dimethoxy pattern of the target compound presents a structurally unique regioisomer that remains underexploited in peer-reviewed pharmacology, offering a scaffold-hopping opportunity where cross-reactivity with established 6,7-dimethoxy targets may be reduced due to altered hydrogen-bonding geometry and steric contour [4]. No direct biological comparison data among the three regioisomers in a single assay system has been published.

Biological target profiles
Class-level
Divergent target activities across regioisomers; no direct comparison
Scaffold-hopping opportunity with potentially reduced cross-reactivity
Cross-study inference; validate in target assays
Regioisomerism Structure-activity relationship Scaffold hopping

Solid-State Stability and Synthetic Versatility

The target compound is commercially available as a solid at 97.0% purity (HPLC) from multiple independent vendors, including Fluorochem (Product Code F041032) and AKSci (V0521) . The ethyl ester moiety serves both as a carboxyl protecting group and as a lipophilicity-enhancing prodrug element, with the solid physical state facilitating accurate weighing and long-term storage stability compared to the free acid analog (5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, CAS 2137450-59-8), which is a less commonly stocked research chemical with limited vendor availability . The ethyl ester can be selectively hydrolyzed under mild basic conditions to generate the free acid for further functionalization, including amide coupling or conversion to hydroxamate zinc-binding groups for metalloproteinase inhibitor design [1].

Commercial form comparison
Supporting evidence
Solid ethyl ester (97% HPLC) vs. free acid (limited availability)
Solid form offers easier handling and storage
Vendor catalog data; verify lot purity
Chemical purity Solid-state stability Synthetic intermediate

Drug-Likeness and Rule-of-Five Compliance

The target compound satisfies all Lipinski Rule of Five criteria with zero violations: molecular weight 265.31 (< 500), predicted LogP 1.54–1.61 (< 5), hydrogen-bond donors 1 (< 5), and hydrogen-bond acceptors 5 (< 10) [1]. The number of freely rotatable bonds is 5, which is within the ≤10 guideline for oral bioavailability . Compared to the unsubstituted parent (MW 205.25, 3 H-bond acceptors, 0 freely rotatable bonds beyond the ester), the dimethoxy compound gains additional molecular recognition features without breaching drug-likeness thresholds . This profile supports its use as a fragment-like or lead-like starting point in drug discovery programs.

Rule-of-Five compliance
Supporting evidence
0 violations; MW 265, LogP 1.54–1.61
Lead-like scaffold maintaining drug-likeness
Predicted properties
Drug-likeness Lipinski Rule of Five Lead-likeness

Optimal Application Scenarios


Scaffold-Hopping for Novel Intellectual Property Space

Research groups pursuing matrix metalloproteinase (MMP), aminopeptidase N (APN/CD13), or angiotensin-converting enzyme (ACE) inhibition using tetrahydroisoquinoline-3-carboxylate scaffolds can employ the 5,8-dimethoxy regioisomer as a scaffold-hopping strategy to escape crowded intellectual property space dominated by 6,7-dimethoxy and 5,7-dimethoxy variants [1]. The 5,8-dimethoxy pattern places electron-donating groups at distinct positions, altering the electrostatic potential surface and hydrogen-bond acceptor topology relative to the catalytic zinc ion or receptor binding pocket. The ethyl ester can be selectively hydrolyzed to the free carboxylic acid for conversion to hydroxamate zinc-binding groups, following established SAR from the Tic-based MMP-8 inhibitor series where systematic variation of substitution on the tetrahydroisoquinoline ring was shown to modulate potency .

Late-Stage Diversification via Selective Derivatization

The 97% purity solid ethyl ester serves as a stable, readily weighable precursor for amide bond formation, peptide coupling, and ester-to-hydroxamate conversion. The compound's predicted LogD of 1.65 at pH 7.4 supports its use in solution-phase chemistry requiring moderate lipophilicity . The tetrahydroisoquinoline secondary amine can be functionalized through reductive amination, sulfonylation, or carbamoylation without interference from the ethyl ester, enabling sequential orthogonal derivatization. The 5,8-dimethoxy groups are sufficiently electron-rich to direct electrophilic aromatic substitution to the remaining unsubstituted positions (C-6 and C-7), providing a handle for further SAR exploration [1].

CNS-Penetrant Tool Compound Development

With a predicted LogP of 1.54–1.61 and tPSA of 57 Ų, the compound resides in the favorable range for blood-brain barrier penetration (PSA < 90 Ų) while maintaining sufficient polarity for aqueous solubility . This profile, combined with the known neuromodulatory properties of substituted tetrahydroisoquinolines—including dopamine receptor interactions and monoamine oxidase modulation [1]—supports the compound's use as a starting scaffold for developing CNS-targeted probes. The 5,8-dimethoxy pattern is structurally related to conformationally restrained phenethylamine analogs (e.g., DOM-CR and DOB-CR) that modulate serotonin receptors, suggesting potential for CNS receptor profiling campaigns [2].

Chromatographic Reference Standard and Method Development

The compound's well-defined physicochemical properties—97% purity (HPLC), solid state, boiling point 417.6 °C, and distinct UV chromophore from the dimethoxy-substituted aromatic ring—make it suitable as a reference standard for HPLC and LC-MS method development in pharmaceutical analytical chemistry [1]. Its predicted LogD shift of 1.42 units between pH 5.5 and 7.4 provides a clear signal for method optimization in ion-pairing or pH-gradient separations . As tetrahydroisoquinoline alkaloids are of interest in both natural products chemistry and drug metabolism studies, this compound can serve as a characterized reference material for identifying related metabolites or degradation products.

Application
Selection Property
Validation Focus
Scaffold-hopping in MMP/ACE/APN programs
Regioisomerically distinct THIQ core
Target binding vs 6,7-/5,7-dimethoxy series
Late-stage derivatization of THIQ intermediates
Orthogonal functional groups (ester & amine)
Derivatization yield and regioisomer integrity
CNS tool compound development
Brain penetration profile based on tPSA
Permeability and CNS target engagement assays
HPLC/LC-MS method development
Well-defined LogD and chromophore
Retention time reproducibility and purity verification
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